5-(m-Methoxyphenyl)-3-(2,4-xylyl)-s-triazole
Description
Chemical Structure and Properties
The compound 5-(m-Methoxyphenyl)-3-(2,4-xylyl)-s-triazole (CAS 69095-72-3, molecular formula C₁₆H₁₅N₃O) is an s-triazole derivative featuring a methoxy group at the meta position of the phenyl ring (m-methoxyphenyl) and a 2,4-dimethylphenyl (2,4-xylyl) substituent at position 3 . Its molecular weight is 265.34 g/mol, and it is classified as a reproductive toxicant based on animal studies, with reported effects on fertility and post-implantation mortality in rodents at low doses (e.g., TDLo = 50 mg/kg in rats via subcutaneous exposure) .
For example, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives are synthesized using cesium carbonate as a base and sodium borohydride for ketone reduction .
Properties
CAS No. |
85303-91-9 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
5-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3O/c1-11-7-8-15(12(2)9-11)17-18-16(19-20-17)13-5-4-6-14(10-13)21-3/h4-10H,1-3H3,(H,18,19,20) |
InChI Key |
KDHPVMSRQLEZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of s-triazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Selected s-Triazole Derivatives
Key Observations :
- Electron-donating groups (e.g., methoxy, methyl in 2,4-xylyl) increase lipophilicity and may enhance membrane permeability but can also elevate toxicity, as seen in the reproductive effects of the target compound .
- Halogen substituents (e.g., Cl, F) improve binding to hydrophobic pockets in enzymes or receptors. For example, 4-chlorophenyl derivatives exhibit antimicrobial activity , while difluorophenyl analogues show enhanced pharmacokinetic profiles .
- Sulfur-containing groups (e.g., methylthio, benzodioxinylmethylsulfanyl) contribute to antioxidant and enzyme-inhibitory activities .
Key Findings :
- The target compound lacks reported therapeutic efficacy but shows significant reproductive toxicity, contrasting with derivatives like 3-mercapto-triazoles, which are bioactive against cancer targets (e.g., JNK inhibitors) .
- Halogenated triazoles (e.g., 4-chlorophenyl derivatives) demonstrate antimicrobial effects, likely due to interactions with bacterial enzymes or membranes .
- Structural hybridization (e.g., fluoroquinolone-triazole hybrids) expands applications into antitumor therapy by mimicking DNA-intercalating agents .
Toxicity Profiles
Table 3: Toxicity Data Comparison
Notable Contrasts:
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